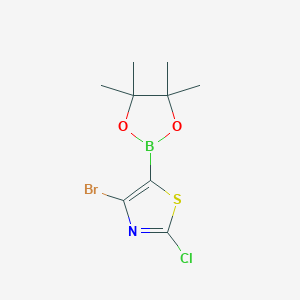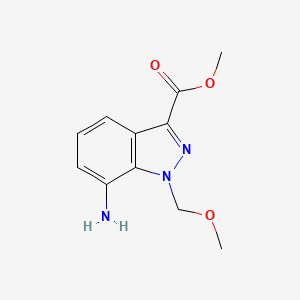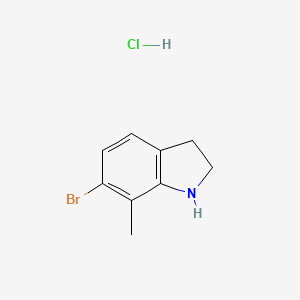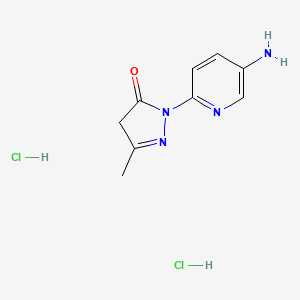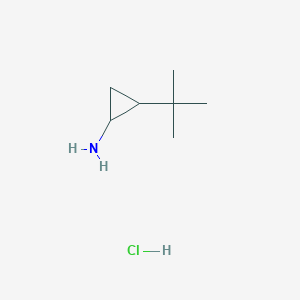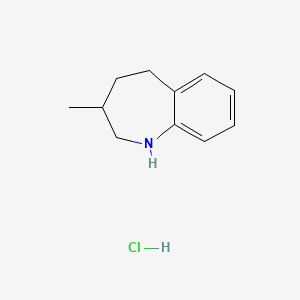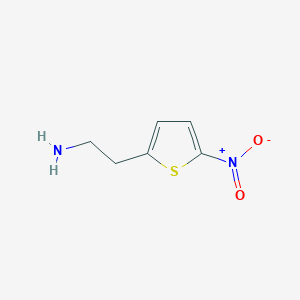
2-(5-Nitrothiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitrothiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitro group at the 5-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrothiophen-2-yl)ethan-1-amine typically involves multiple steps:
Nitration of Thiophene: Thiophene is nitrated to introduce a nitro group at the 5-position, forming 5-nitrothiophene.
Formylation: The nitrothiophene undergoes formylation to produce 5-nitrothiophene-2-carbaldehyde.
Reductive Amination: The carbaldehyde is then subjected to reductive amination with ethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Coupling Reactions: The amine group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens and acids are used for electrophilic substitution.
Coupling Reactions: Reagents like boronic acids and palladium catalysts are used in Suzuki coupling reactions.
Major Products
Reduction: 2-(5-Aminothiophen-2-yl)ethan-1-amine.
Substitution: Various substituted thiophene derivatives.
Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
2-(5-Nitrothiophen-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is explored for use in organic electronic materials due to its conjugated system.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(5-Nitrothiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. This compound can modulate enzyme activity and affect cellular pathways, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)ethan-1-amine: Lacks the nitro group, making it less reactive.
2-(5-Aminothiophen-2-yl)ethan-1-amine: The reduced form of 2-(5-Nitrothiophen-2-yl)ethan-1-amine.
2-(5-Bromothiophen-2-yl)ethan-1-amine: Contains a bromine atom instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and an amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-(5-nitrothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H8N2O2S/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H,3-4,7H2 |
InChI Key |
UFHRIVHCKJIQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


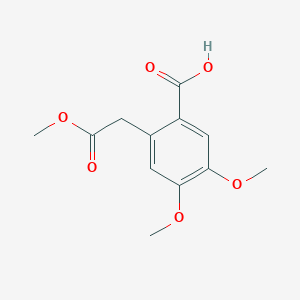
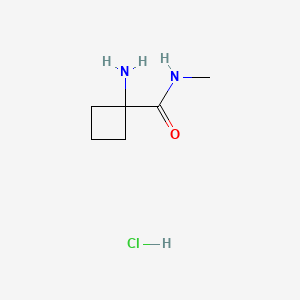
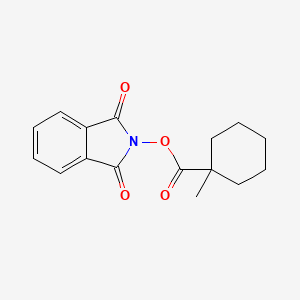
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
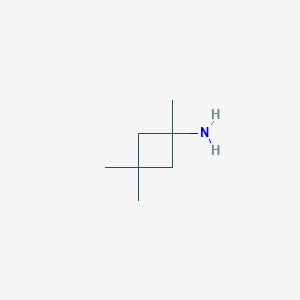
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
